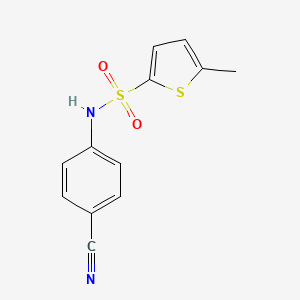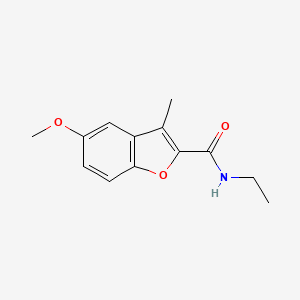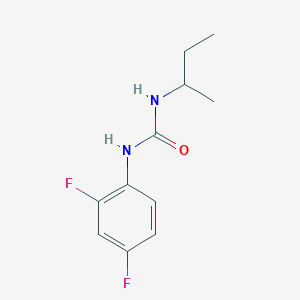![molecular formula C15H16N2O2S B7455599 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide](/img/structure/B7455599.png)
2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide, also known as PES, is a chemical compound that has been widely studied in the field of medicinal chemistry. PES has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory activity, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cancer cells. 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. By inhibiting these enzymes, 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide can induce changes in gene expression that lead to the death of cancer cells.
Biochemical and Physiological Effects
2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide has been found to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the inhibition of bacterial growth. 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide is that it has shown promising results in various scientific research applications, making it a potentially valuable tool for further study. However, there are also limitations to its use in lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide, including:
1. Further investigation of its anticancer properties, particularly in the treatment of other types of cancer.
2. Exploration of its potential as an anti-inflammatory and antibacterial agent.
3. Development of new synthesis methods to improve its solubility and reduce its toxicity.
4. Investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders.
5. Exploration of its potential as a tool for drug delivery, particularly in the treatment of cancer.
Métodos De Síntesis
The synthesis of 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide involves the reaction of 2-bromoacetophenone with pyridine-2-yl-ethylamine in the presence of sodium hydride. The resulting product is then treated with sulfuric acid to form 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide.
Aplicaciones Científicas De Investigación
2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide has shown potential as an anticancer agent, particularly in the treatment of breast cancer. Studies have shown that 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide can inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. 2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide has also been found to have anti-inflammatory and antibacterial properties, making it a promising candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
(E)-2-phenyl-N-(1-pyridin-2-ylethyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-13(15-9-5-6-11-16-15)17-20(18,19)12-10-14-7-3-2-4-8-14/h2-13,17H,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVACLQBYJKQPNJ-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[[4-ethyl-5-[(2-oxoazepan-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7455552.png)
![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7455565.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7455577.png)
![4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7455591.png)



![1-[4-(Naphthalene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7455620.png)

![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-1-(1H-pyrrol-2-yl)ethanone](/img/structure/B7455629.png)